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Compound of Interest

Compound Name: 3,9-Dodecadiyne

Cat. No.: B1329876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and reactivity of 3,9-dodecadiyne. All quantitative data is presented in

structured tables, and key experimental methodologies are detailed. Visual diagrams generated

using Graphviz are included to illustrate reaction pathways and experimental workflows.

Chemical and Physical Properties
3,9-Dodecadiyne is an internal diyne with the molecular formula C₁₂H₁₈ and a molecular

weight of 162.27 g/mol .[1][2] It is a clear, colorless to light yellow or orange liquid.[3] This

section summarizes its key physical and computed properties.

Physical Properties
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Property Value Unit Reference

Boiling Point 55-58 / 0.5 °C/mmHg [3][4]

Density 0.809 g/mL at 25 °C [3][4]

Refractive Index

(n²⁰/D)
1.465 [3][4]

Flash Point 203 °F [3]

Melting Point

(estimate)
-9.25 °C [3]

Computed Properties
The following table presents computed physicochemical and thermodynamic properties for 3,9-
dodecadiyne. These values are calculated using computational models and provide valuable

estimations for its behavior.
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Property Value Unit Source

Molecular Weight 162.27 g/mol [1][2]

Exact Mass 162.140850574 Da [1]

Octanol/Water

Partition Coefficient

(logP)

3.374 Crippen Calculated

Water Solubility

(log₁₀WS)
-4.43 mol/L Crippen Calculated

McGowan's

Characteristic Volume

(McVol)

162.740 ml/mol McGowan Calculated

Ideal Gas Heat

Capacity (Cp,gas)
J/mol×K Joback Calculated

Standard Gibbs Free

Energy of Formation

(ΔfG°)

455.76 kJ/mol Joback Calculated

Enthalpy of Formation

at Standard

Conditions (ΔfH°gas)

253.59 kJ/mol Joback Calculated

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

33.08 kJ/mol Joback Calculated

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

46.61 kJ/mol Joback Calculated

Critical Pressure (Pc) 2379.54 kPa Joback Calculated

Normal Boiling Point

Temperature (Tboil)
491.96 K Joback Calculated
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Critical Temperature

(Tc)
696.84 K Joback Calculated

Normal Melting

(Fusion) Point (Tfus)
437.20 K Joback Calculated

Critical Volume (Vc) 0.631 m³/kmol Joback Calculated

Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3,9-dodecadiyne.

The following is a summary of available spectral information.

Spectroscopy Type Instrument Technique Source

FTIR
Bruker Tensor 27 FT-

IR
Neat [1]

ATR-IR
Bruker Tensor 27 FT-

IR

ATR-Neat

(DuraSamplIR II)
[1]

Raman

Bruker MultiRAM

Stand Alone FT-

Raman Spectrometer

FT-Raman [1]

Mass Spectrometry Electron Ionization [5]

Experimental Protocols
Proposed Synthesis of 3,9-Dodecadiyne
While a specific detailed protocol for the synthesis of 3,9-dodecadiyne is not readily available

in the searched literature, a general and robust method for the preparation of internal alkynes is

the alkylation of a terminal alkyne. The following proposed protocol is adapted from the

synthesis of 3-undecyne. This synthesis involves the deprotonation of a terminal alkyne with a

strong base to form an acetylide anion, followed by a nucleophilic substitution (Sₙ2) reaction

with an alkyl halide. Given the symmetrical nature of 3,9-dodecadiyne, a plausible approach

involves the coupling of two molecules of 1-hexyne. A more direct, though likely more complex,

approach would involve the double alkylation of a central C4 unit. A more straightforward
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retrosynthetic analysis suggests the coupling of a C₆ unit with a C₆ unit, for example, the

reaction of the acetylide of 1-hexyne with a 6-halo-2-hexyne, or more practically, the double

alkylation of a smaller diyne.

A plausible synthetic route would involve the alkylation of 1,7-octadiyne with bromoethane.

Reaction:

1,7-Octadiyne + 2 Bromoethane → 3,9-Dodecadiyne

Materials and Reagents:

1,7-Octadiyne

Bromoethane

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Diethyl ether

Brine

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry

nitrogen.

Addition of Reagents: Anhydrous THF is added to the flask and cooled to -78 °C using a dry

ice/acetone bath. 1,7-octadiyne is then added to the cooled THF.
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Formation of the Dianion: Two equivalents of n-butyllithium (2.5 M in hexanes) are slowly

added to the stirred solution via the dropping funnel, ensuring the temperature is maintained

below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C

and stirred for 30 minutes to ensure the complete formation of the dilithium acetylide.

Alkylation: The reaction mixture is cooled back to -78 °C, and two equivalents of

bromoethane are added dropwise via the dropping funnel.

Workup: After the addition, the reaction is allowed to slowly warm to room temperature and

stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous

ammonium chloride solution.

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is

extracted three times with diethyl ether.

Purification: The combined organic layers are washed with brine and dried over anhydrous

magnesium sulfate. The solution is filtered, and the solvent is removed under reduced

pressure using a rotary evaporator. The crude product is then purified by fractional distillation

under reduced pressure to yield pure 3,9-dodecadiyne.

1,7-Octadiyne
Bromoethane
n-BuLi, THF

Reaction Setup
(Flame-dried flask, N2 atm) Cool to -78 °C Deprotonation with n-BuLi

(-78 °C to 0 °C) Cool to -78 °C Alkylation with Bromoethane Quench (NH4Cl)
Warm to RT

Extraction
(Diethyl Ether)

Drying (MgSO4)
Filtration

Rotary Evaporation

3,9-Dodecadiyne
(Purified by distillation)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3,9-dodecadiyne.

Reactivity and Applications
3,9-Dodecadiyne serves as a versatile building block in organic synthesis, primarily due to the

reactivity of its two internal alkyne functionalities.

Polycyclotrimerization
3,9-Dodecadiyne can be used as a monomer in transition metal-catalyzed

polycyclotrimerization reactions to prepare soluble hyperbranched poly(phenylenealkenes).[3]
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[4] This process involves the [2+2+2] cycloaddition of the alkyne units to form aromatic rings,

leading to the formation of a complex, branched polymer structure.

Nickel-Catalyzed Cycloaddition
This internal diyne can undergo nickel-catalyzed cycloaddition reactions with aryl nitriles to

form substituted pyridines.[3][4] This transformation is a powerful method for the construction of

heterocyclic aromatic compounds. The general mechanism for such reactions often involves

the formation of a nickelacyclopentadiene intermediate, which then incorporates the nitrile to

form the pyridine ring.

3,9-Dodecadiyne

Polycyclotrimerization
(Transition Metal Catalyst)

Nickel-Catalyzed
Cycloaddition

(with Aryl Nitrile)

Hyperbranched
Poly(phenylenealkene)

Substituted Pyridine

Click to download full resolution via product page

Caption: Key reactions of 3,9-dodecadiyne.

Starting Material for Complex Molecules
3,9-Dodecadiyne can also serve as a starting material for the synthesis of more complex

polycyclic aromatic hydrocarbons, such as 1,2,3,4,9,10-hexaethyl-6,7,8,9-

tetrahydroanthracene.[3][4]

Safety Information
3,9-Dodecadiyne is associated with the following hazard statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn when handling this compound. All manipulations should be performed in a well-

ventilated fume hood.

Conclusion
3,9-Dodecadiyne is a valuable chemical intermediate with applications in polymer chemistry

and the synthesis of complex organic molecules. Its two internal alkyne groups provide a

platform for a variety of chemical transformations. This guide has summarized the key

experimental data and provided a plausible synthetic protocol, offering a valuable resource for

researchers in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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